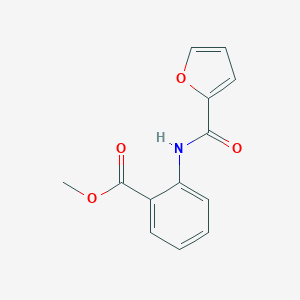
Methyl 2-(furan-2-carbonylamino)benzoate
Description
Methyl 2-(furan-2-carbonylamino)benzoate is a benzoic acid derivative featuring a furan-2-carbonylamino substituent at the 2-position of the benzene ring, esterified with a methyl group.
Properties
CAS No. |
60943-80-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-5-2-3-6-10(9)14-12(15)11-7-4-8-18-11/h2-8H,1H3,(H,14,15) |
InChI Key |
KDYJZZRGSCMQNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Other CAS No. |
60943-80-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate (C₁₉H₁₃ClN₂O₆)
- Structural Differences: The benzyl ester group is substituted with a chloro-nitrobenzyl moiety instead of a methyl ester.
- Molecular Weight: 400.77 g/mol (vs. 275.25 g/mol for this compound).
Mefenamic Acid (C₁₅H₁₅NO₂)
- Structural Differences: Features a 2-(2,3-dimethylphenyl)amino substituent instead of the furan-2-carbonylamino group. The absence of the ester group (carboxylic acid instead) increases polarity and acidity (pKa ~4.2) .
- Physicochemical Properties: Lower logP (3.02) compared to this compound (estimated logP ~2.5–3.0), indicating differences in lipophilicity due to substituent effects .
Methyl 2-[(Phenoxycarbonyl)amino]benzoate
- Structural Differences: Replaces the furan-2-carbonyl group with a phenoxycarbonyl moiety.
Physicochemical Properties
Key Observations :
- Electron-withdrawing substituents (e.g., Cl, NO₂) increase molecular weight and logP, reducing aqueous solubility.
- The furan ring in this compound may contribute to moderate lipophilicity, comparable to Mefenamic Acid but lower than its chloro-nitrobenzyl analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


